molecular formula C8H9ClN2O2S B121960 4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde CAS No. 129880-84-8

4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde

Cat. No.: B121960
CAS No.: 129880-84-8
M. Wt: 232.69 g/mol
InChI Key: PXXGEJVHSHQARO-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde is a heterocyclic compound that features a thiazole ring substituted with a chloro group, a morpholino group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Attachment of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which uses DMF and POCl₃.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and other advanced techniques might be employed to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted thiazoles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like morpholine in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: 4-Chloro-2-(4-morpholino)-5-thiazolecarboxylic acid.

    Reduction: 4-Chloro-2-(4-morpholino)-5-thiazolemethanol.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It can be used in the development of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde depends on its specific application:

    Antimicrobial Activity: It may inhibit bacterial or fungal growth by interfering with essential enzymes or cellular processes.

    Anticancer Activity: It could induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways involved in cancer cell survival.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(4-piperidino)-5-thiazolecarboxaldehyde: Similar structure but with a piperidino group instead of a morpholino group.

    4-Chloro-2-(4-pyrrolidino)-5-thiazolecarboxaldehyde: Contains a pyrrolidino group instead of a morpholino group.

Uniqueness

4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde is unique due to the presence of the morpholino group, which can influence its solubility, reactivity, and biological activity. The morpholino group can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in medicinal applications.

Properties

IUPAC Name

4-chloro-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S/c9-7-6(5-12)14-8(10-7)11-1-3-13-4-2-11/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXGEJVHSHQARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(S2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376711
Record name 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129880-84-8
Record name 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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